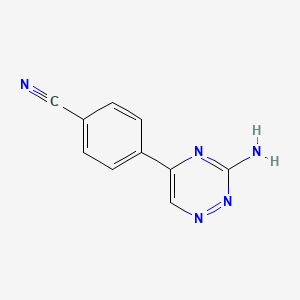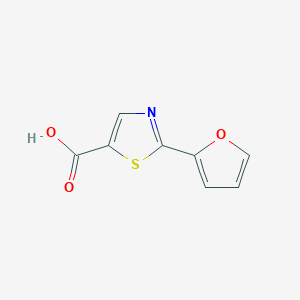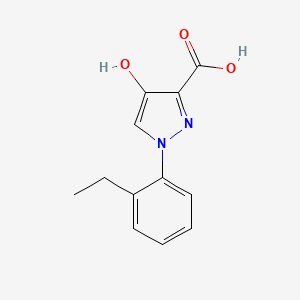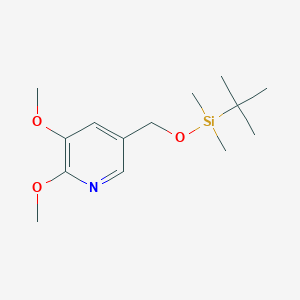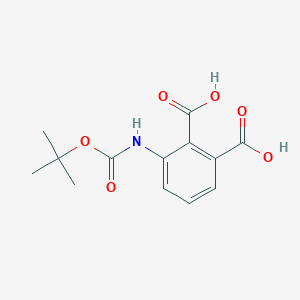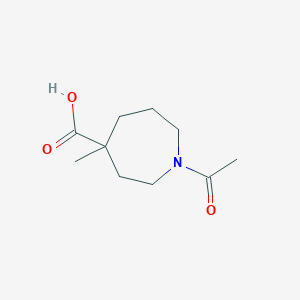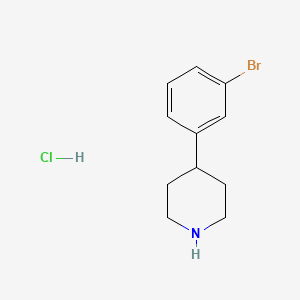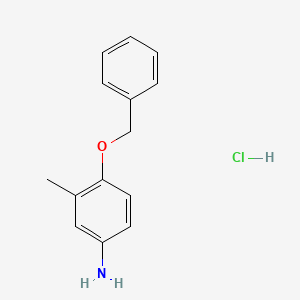![molecular formula C10H12F2N2O B1521709 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide CAS No. 1038293-42-3](/img/structure/B1521709.png)
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide
説明
“3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide” is a chemical compound with the CAS Number: 1038293-42-3 . It has a molecular weight of 214.21 and its IUPAC name is 3-amino-2-(3,4-difluorobenzyl)propanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F2N2O/c11-8-2-1-6 (4-9 (8)12)3-7 (5-13)10 (14)15/h1-2,4,7H,3,5,13H2, (H2,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.科学的研究の応用
Arylsubstituted Halogen(thiocyanato)amides Synthesis and Antimicrobial Properties
Research by Baranovskyi et al. (2018) involved synthesizing arylsubstituted halogen(thiocyanato)amides with a 4-acetylphenyl fragment. The study explored the antibacterial and antifungal properties of these compounds, indicating potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
Pharmacokinetics and Metabolism of Selective Androgen Receptor Modulator
Wu et al. (2006) explored the pharmacokinetics and metabolism of a selective androgen receptor modulator, providing insights into its ideal pharmacokinetic characteristics for preclinical studies. This research contributes to understanding how similar compounds could be developed for therapeutic applications in androgen-dependent diseases (Wu et al., 2006).
Detection of Metabolites in Human Liver Microsomes and Patients
A study by Goda et al. (2006) on the metabolism of Flutamide, a compound structurally related to 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide, revealed the detection of new metabolites in human liver microsomes and urine of prostate cancer patients. This research highlights the importance of understanding drug metabolism for safety and efficacy in clinical use (Goda et al., 2006).
Novel Water Soluble Thioxanthone Derivatives for Photopolymerization
Allen et al. (1986) investigated the photopolymerization and photochemistry of water-soluble thioxanthone derivatives, indicating potential applications in the development of photopolymerization processes for industrial and medical uses (Allen et al., 1986).
Dimethyl-diphenyl-propanamide Derivatives as Glucocorticoid Receptor Agonists
Yang et al. (2010) reported on the synthesis of dimethyl-diphenyl-propanamide derivatives acting as novel glucocorticoid receptor modulators. These compounds showed anti-inflammatory activity comparable to prednisolone in animal models, suggesting their potential as therapeutic agents with reduced side effects (Yang et al., 2010).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate safety measures.
特性
IUPAC Name |
2-(aminomethyl)-3-(3,4-difluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPXBCUEFNHXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(CN)C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





